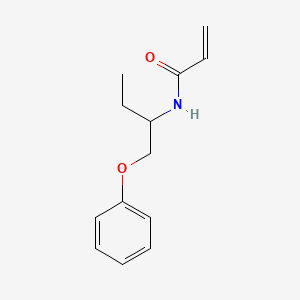
3-(2-Fluorophenyl)-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-2-methylbutan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a fluorophenyl group attached to a butanol backbone, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s chemical properties, making it useful for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(2-Fluorophenyl)-2-methylbutan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature. This method is scalable and can produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorophenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(2-Fluorophenyl)-2-methylbutan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 3-(2-Fluorophenyl)-2-methylbutane, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 3-(2-Fluorophenyl)-2-methylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium or platinum catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-2-methylbutan-1-one
Reduction: 3-(2-Fluorophenyl)-2-methylbutane
Substitution: 3-(2-Fluorophenyl)-2-methylbutyl chloride
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those that benefit from the presence of a fluorine atom for enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-2-methylbutan-1-ol depends on its application. In biochemical systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The hydroxyl group allows for hydrogen bonding, which can play a crucial role in the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chlorophenyl)-2-methylbutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-2-methylbutan-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-(2-Methylphenyl)-2-methylbutan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-2-methylbutan-1-ol makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering reactivity. This makes this compound particularly valuable in pharmaceutical and chemical research.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8(7-13)9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUODDBTUDMDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2449976.png)

![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)
